molecular formula C25H25N3O6S2 B11112394 N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide

N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide

Cat. No.: B11112394
M. Wt: 527.6 g/mol
InChI Key: OKBYQQVMQNMOBO-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide” is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, hydrazinecarbonyl group, ethoxyphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions.

    Hydrazone Formation: The benzodioxole aldehyde reacts with hydrazine to form the hydrazone.

    Sulfonamide Formation: The sulfonamide group is introduced through the reaction of a sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the hydrazone with the sulfonamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazone group can be reduced to a hydrazine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

The sulfonamide group is known for its antibacterial properties, so this compound could be explored for its potential as a new antibiotic or antifungal agent.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and inhibiting its activity. The benzodioxole ring and sulfonamide group could play key roles in binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide
  • N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(ethylsulfanyl)benzene-1-sulfonamide

Properties

Molecular Formula

C25H25N3O6S2

Molecular Weight

527.6 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H25N3O6S2/c1-3-32-20-7-5-19(6-8-20)28(36(30,31)22-11-9-21(35-2)10-12-22)16-25(29)27-26-15-18-4-13-23-24(14-18)34-17-33-23/h4-15H,3,16-17H2,1-2H3,(H,27,29)/b26-15+

InChI Key

OKBYQQVMQNMOBO-CVKSISIWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)SC

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.